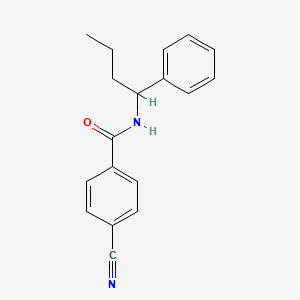![molecular formula C21H23N3O2 B6105870 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6105870.png)
5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, commonly known as MMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Mecanismo De Acción
MMPI selectively inhibits 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, which is an enzyme responsible for the degradation of cGMP. By inhibiting this compound, MMPI increases the levels of cGMP, which in turn leads to the relaxation of smooth muscle cells and vasodilation. This mechanism of action is the basis for the potential therapeutic applications of MMPI in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are primarily related to its inhibition of this compound. The compound has been shown to increase the levels of cGMP in various tissues, leading to vasodilation and relaxation of smooth muscle cells. MMPI has also been shown to induce apoptosis in cancer cells by inhibiting the activity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMPI in lab experiments is its selectivity for 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, which allows for specific targeting of the enzyme. The compound is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using MMPI in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on MMPI. One potential area of study is the development of MMPI as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosing and administration of the compound for maximum efficacy. Another potential area of study is the use of MMPI in the treatment of cardiovascular diseases such as pulmonary hypertension. Finally, further research is needed to determine the safety and efficacy of MMPI in human clinical trials.
Métodos De Síntesis
The synthesis of MMPI involves the reaction of 1-methyl-1H-indole with 4-(4-methoxyphenyl)piperazine and phosgene. The reaction takes place under reflux conditions in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain MMPI in its pure form.
Aplicaciones Científicas De Investigación
MMPI has been extensively studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. The compound has shown promising results in preclinical studies as an anti-cancer agent, as it inhibits the growth and proliferation of cancer cells by inducing apoptosis. MMPI has also been studied for its potential use in the treatment of erectile dysfunction and pulmonary hypertension, which are both associated with 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole dysregulation.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-10-9-16-15-17(3-8-20(16)22)21(25)24-13-11-23(12-14-24)18-4-6-19(26-2)7-5-18/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYEACJXZOTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6105787.png)
![1-(difluoromethyl)-4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-5-methyl-1H-pyrazole](/img/structure/B6105793.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6105801.png)
![3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6105808.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![ethyl 3-(3-phenylpropyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6105817.png)

![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6105851.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6105855.png)
![8-(3-cyclohexen-1-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6105863.png)

![{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol](/img/structure/B6105876.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6105883.png)
![4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6105890.png)